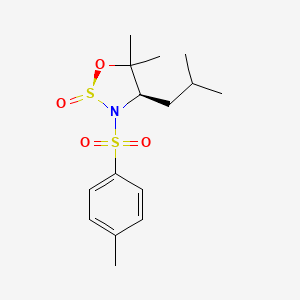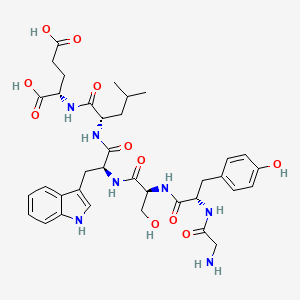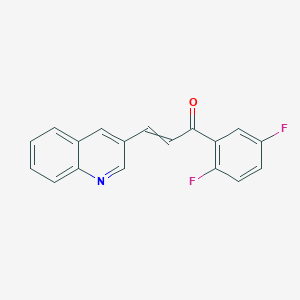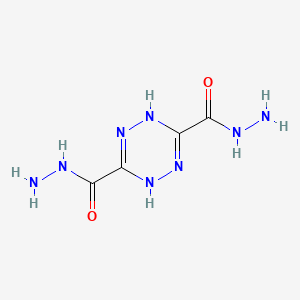![molecular formula C13H20NO6- B14203434 (2S)-2-(Carboxymethyl)-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate CAS No. 918437-84-0](/img/structure/B14203434.png)
(2S)-2-(Carboxymethyl)-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(Carboxymethyl)-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique azetidine ring structure, which is a four-membered nitrogen-containing ring, and is functionalized with carboxymethyl and 3,3-dimethylbutoxycarbonyl groups. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Carboxymethyl)-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or azetidinones.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems would be essential to meet industrial standards.
化学反応の分析
Types of Reactions
(2S)-2-(Carboxymethyl)-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carboxylate or ester groups, leading to the formation of new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
(2S)-2-(Carboxymethyl)-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the functions of biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2S)-2-(Carboxymethyl)-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of its use, such as inhibiting enzyme activity or binding to specific receptors.
類似化合物との比較
Similar Compounds
Azetidine-2-carboxylate: A simpler analog without the carboxymethyl and 3,3-dimethylbutoxycarbonyl groups.
N-Boc-Azetidine-2-carboxylate: Contains a tert-butoxycarbonyl (Boc) protecting group instead of the 3,3-dimethylbutoxycarbonyl group.
Azetidine-2-carboxylic acid: Lacks the ester functionality present in (2S)-2-(Carboxymethyl)-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. These features make it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
918437-84-0 |
|---|---|
分子式 |
C13H20NO6- |
分子量 |
286.30 g/mol |
IUPAC名 |
(2S)-2-(carboxymethyl)-1-(3,3-dimethylbutoxycarbonyl)azetidine-2-carboxylate |
InChI |
InChI=1S/C13H21NO6/c1-12(2,3)5-7-20-11(19)14-6-4-13(14,10(17)18)8-9(15)16/h4-8H2,1-3H3,(H,15,16)(H,17,18)/p-1/t13-/m0/s1 |
InChIキー |
ZWHOTWWVUQMDTM-ZDUSSCGKSA-M |
異性体SMILES |
CC(C)(C)CCOC(=O)N1CC[C@]1(CC(=O)O)C(=O)[O-] |
正規SMILES |
CC(C)(C)CCOC(=O)N1CCC1(CC(=O)O)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole;hydrobromide](/img/structure/B14203365.png)
![1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one](/img/structure/B14203371.png)
![1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione](/img/structure/B14203378.png)
![Methanone, (4-chlorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203387.png)

![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B14203406.png)
![7,7-Dibutylbicyclo[4.1.0]heptane](/img/structure/B14203407.png)
![1,3-Dimethoxy-5-[(pent-1-en-3-yl)oxy]benzene](/img/structure/B14203411.png)
![12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione](/img/structure/B14203414.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-3-yl)methanone](/img/structure/B14203415.png)



